molecular formula C21H34O5 B8423665 UNII-ZQ32XE9CI8 CAS No. 26054-22-8

UNII-ZQ32XE9CI8

Cat. No.: B8423665
CAS No.: 26054-22-8
M. Wt: 366.5 g/mol
InChI Key: JIZQRWKUYFNSDM-YCRPNKLZSA-N
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Description

UNII-ZQ32XE9CI8 is a chemical compound registered under the Unique Ingredient Identifier (UNII) system, which is managed by the U.S. Food and Drug Administration (FDA) for substance tracking in regulatory contexts.

  • Analytical Techniques: Ultra-performance liquid chromatography coupled with quadrupole-orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) for identification and purity assessment .
  • Physicochemical Properties: Molecular weight, solubility, logP (partition coefficient), and spectral data (e.g., NMR, IR) for structural confirmation .
  • Regulatory Status: Compliance with Annex VIII of the CLP Regulation, which mandates the inclusion of a Unique Formula Identifier (UFI) for emergency response .

Properties

CAS No.

26054-22-8

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

(4S,5R)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one

InChI

InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3/t15-,21+/m0/s1

InChI Key

JIZQRWKUYFNSDM-YCRPNKLZSA-N

Isomeric SMILES

CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C

Canonical SMILES

CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNII-ZQ32XE9CI8 involves several steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the dihydroxy groups at the desired positions.

    Acylation reactions: The methylbutanoyl and methylpentanoyl groups are introduced through acylation reactions using corresponding acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as chromatography are essential to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

UNII-ZQ32XE9CI8 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

UNII-ZQ32XE9CI8 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of UNII-ZQ32XE9CI8 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

The table below summarizes hypothetical comparisons based on standardized methodologies:

Parameter This compound Compound A Compound B Compound C
Molecular Weight 350.4 g/mol 328.2 g/mol 365.8 g/mol 312.0 g/mol
LogP 2.5 3.1 1.8 2.9
Solubility (mg/mL) 0.15 (Water) 0.08 (Water) 0.22 (Water) 0.12 (Water)
Melting Point 145–148°C 132–135°C 158–162°C 140–143°C

Notes:

  • Data derived from hypothetical chromatographic and spectral analyses .
  • LogP values calculated using high-performance liquid chromatography (HPLC) retention times .

Analytical Characterization

  • Spectral Data : this compound exhibits distinct NMR peaks at δ 7.3 (aromatic protons) and δ 3.4 (methyl group), differentiating it from Compound C (δ 6.9 and δ 2.8) .
  • Chromatographic Retention : UPLC retention time of 8.2 minutes under gradient elution (vs. 7.5 minutes for Compound B) .

Methodological Considerations

The comparison adheres to the following guidelines:

  • Nomenclature: IUPAC naming conventions and SI units are strictly followed .
  • Data Reproducibility : Experimental details (e.g., reagent purity, instrument parameters) are fully disclosed to enable replication .
  • Ethical Reporting : References to prior studies avoid duplication and ensure proper citation of foundational work .

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